4'-Hydroxyflavone 4'-Hydroxyflavone 2-(4-Hydroxyphenyl)-4H-chromen-4-one belongs to the class of organic compounds known as monohydroxyflavonoids. These are flavonoids that bear one hydroxyl group on the flavonoid skeleton. 2-(4-Hydroxyphenyl)-4H-chromen-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 4143-63-9
VCID: VC21341618
InChI: InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9,16H
SMILES:
Molecular Formula: C15H10O3
Molecular Weight: 238.24 g/mol

4'-Hydroxyflavone

CAS No.: 4143-63-9

Cat. No.: VC21341618

Molecular Formula: C15H10O3

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

4'-Hydroxyflavone - 4143-63-9

CAS No. 4143-63-9
Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
IUPAC Name 2-(4-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9,16H
Standard InChI Key SHGLJXBLXNNCTE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)O

Chemical Properties and Structure

4'-Hydroxyflavone (CAS No. 4143-63-9) has the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol . The IUPAC name for this compound is 2-(4-hydroxyphenyl)chromen-4-one . Its structure consists of a flavone backbone with a hydroxyl group specifically positioned at the 4' carbon atom of the phenyl ring. This structural characteristic distinguishes it from other flavonoids and contributes to its unique biological activities.

The compound possesses specific physicochemical properties that influence its behavior in biological systems. It has a topological polar surface area of 46.5, an XLogP3 value of 3.2, and contains one hydrogen bond donor and three hydrogen bond acceptors . These properties contribute to its biological activity profile and dictate its interactions with cellular components and receptors.

Table 1: Chemical and Physical Properties of 4'-Hydroxyflavone

PropertyValue
CAS Number4143-63-9
Molecular FormulaC15H10O3
Molecular Weight238.24 g/mol
IUPAC Name2-(4-hydroxyphenyl)chromen-4-one
Physical AppearanceWhite to pale orange
Melting Point269-270°C (in ethanol)
SolubilitySoluble in organic solvents (chloroform, ethanol); Insoluble in water
XLogP33.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area46.5

Natural Occurrence

4'-Hydroxyflavone is found naturally in various plant sources. As part of the flavanone family, it occurs in numerous common fruits, vegetables, and herbs. Significant sources include carnations (Dianthus caryophyllus), celery, red peppers, citrus fruits, parsley (Petroselinum crispum), berries, tea, and onions (Allium cepa L.) . The distribution of this compound across diverse plant species suggests its ecological importance in plant defense and signaling mechanisms.

In plants like Scutellaria baicalensis, the biosynthesis and accumulation of 4'-hydroxyflavones have been linked to unique anatomical structures. Research has shown that the development of "hollowed roots" in S. baicalensis correlates with changes in 4'-hydroxyflavone content, with higher concentrations observed in hollowed roots compared to those without this structure . This relationship between plant morphology and flavonoid accumulation represents an intriguing area of plant biochemistry research.

Mechanisms of Action

4'-Hydroxyflavone demonstrates multiple mechanisms of action that contribute to its biological effects. One of its primary targets is sex hormone-binding globulin (SHBG), through which it may influence hormone regulation pathways. Additionally, it functions as an inhibitor of SREBP (sterol regulatory element-binding proteins), which are transcription factors that control the expression of enzymes regulating lipid homeostasis .

The compound also exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This action may contribute to its potential applications in metabolic disorders. Furthermore, 4'-hydroxyflavone suppresses de novo fatty acid and cholesterol synthesis, providing a molecular basis for its lipid-modulating effects.

Recent research has revealed that 4'-hydroxyflavone binds to the orphan nuclear receptor 4A1 (NR4A1, also known as Nur77) . The binding affinities (KD values) vary significantly depending on the experimental methods used, indicating complex ligand-receptor interactions. This binding property suggests potential roles in modulating cellular processes regulated by this nuclear receptor.

Biological Activities

Cosmetic Applications

4'-Hydroxyflavone has found extensive use in the cosmetics industry. Its natural orange-like color makes it valuable as a natural dye for cotton fabrics . More significantly, it is incorporated into various anti-wrinkle cosmetics and skin care products due to its beneficial effects on skin health. These products utilize 4'-hydroxyflavone for treating conditions such as psoriasis, melanogenesis, and photo-aging . The compound's antioxidant properties likely contribute to these beneficial effects on skin health and appearance.

Pharmaceutical Applications

The pharmaceutical potential of 4'-hydroxyflavone is substantial and continues to be an active area of research. Studies suggest promising applications against fatty liver disease, hepatic steatosis, and dyslipidemia . These applications stem from the compound's ability to impair fatty acid synthase promoter activity and reduce SREBP activation, leading to decreased lipid synthesis.

Research has also identified 4'-hydroxyflavone as a ligand for the orphan nuclear receptor 4A1 (NR4A1) . This interaction may have implications for cancer treatment, as NR4A1 is often overexpressed in certain cancer types. The compound may function as a selective NR4A1 modulator, offering potential therapeutic avenues for targeting specific patient populations .

Health Benefits

Flavanones, including 4'-hydroxyflavone, are widely considered beneficial to human health primarily due to their ability to control free radicals in the body. Those derived from citrus fruits particularly exhibit antioxidant, anti-inflammatory, blood lipid-lowering, and cholesterol-lowering properties . These characteristics make 4'-hydroxyflavone a compound of interest for cardiovascular health applications.

More broadly, flavonoids like 4'-hydroxyflavone have been extensively studied for their anticancer, antimicrobial, antiviral, antiangiogenic, antimalarial, antioxidant, neuroprotective, antitumor, and anti-proliferative properties . Additionally, extracts rich in flavonoids have demonstrated ACE inhibitory activity in vitro, suggesting potential as antihypertensive agents. They have also shown promise in preventing cardio-metabolic disorders and preserving cognitive performance with aging .

Research Findings

Receptor Binding Studies

Recent research has focused on the interaction between hydroxyflavones, including 4'-hydroxyflavone, and the orphan nuclear receptor 4A1 (NR4A1). Binding studies utilizing fluorescent tryptophan quenching assays and isothermal titration calorimetry (ITC) have revealed that 4'-hydroxyflavone can bind to NR4A1, although with variable affinity .

Transactivation studies conducted in cancer cell lines (Rh30 and Panc1) demonstrated that hydroxyflavones can modulate NR4A1 activity, with some compounds exhibiting antagonistic effects. The results indicated that 4'-hydroxyflavone was among the compounds that inhibited NR4A1 transactivation in certain cell types . This finding highlights the potential of 4'-hydroxyflavone as a selective modulator of nuclear receptor activity, with possible implications for cancer treatment strategies.

Metabolic Pathway Interactions

Research on 4'-hydroxyflavone has uncovered significant interactions with metabolic pathways, particularly those involved in lipid homeostasis. The compound inhibits SREBP transcription factors, which play crucial roles in regulating lipid metabolism . By suppressing SREBP activation, 4'-hydroxyflavone can impair fatty acid synthase promoter activity and reduce de novo lipid synthesis.

These metabolic effects provide a molecular basis for the potential therapeutic applications of 4'-hydroxyflavone in conditions characterized by dysregulated lipid metabolism, such as fatty liver disease, hepatic steatosis, and dyslipidemia . The compound's ability to modulate these metabolic pathways makes it a promising candidate for development as a therapeutic agent targeting metabolic disorders.

Plant Biochemistry Research

Studies on Scutellaria baicalensis have revealed intriguing relationships between plant development, phytohormone regulation, and 4'-hydroxyflavone accumulation. Research has shown that the development of hollowed roots in S. baicalensis correlates with changes in 4'-hydroxyflavone content . Specifically, roots with hollow structures contain higher levels of 4'-hydroxyflavones compared to non-hollowed roots .

Further investigations have demonstrated that methyl jasmonate (MeJA) regulates both the development of hollowed roots and the accumulation of 4'-hydroxyflavones in S. baicalensis . This finding provides novel insights into the biochemical factors controlling flavonoid biosynthesis and accumulation in medicinal plants. The relationship between 4'-hydroxyflavone accumulation and senescence of xylem cells, as well as biotic stress responses, highlights the complex roles these compounds play in plant physiology and development .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator